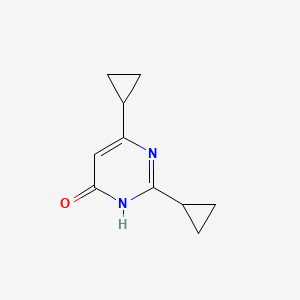
6-Nitro-1H-indazol-4-ol
Descripción general
Descripción
6-Nitro-1H-indazol-4-ol is a chemical compound with the molecular formula C7H5N3O3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1H-indazole, which is the core structure of 6-Nitro-1H-indazol-4-ol, has been studied extensively. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-Nitro-1H-indazol-4-ol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H5N3O3/c11-10(12)6-2-1-5-4-8-9-7(5)3-6/h1-4H,(H,8,9) .Chemical Reactions Analysis
The reaction mechanisms for the synthesis of indazoles have been studied. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Physical And Chemical Properties Analysis
6-Nitro-1H-indazol-4-ol is a solid at room temperature . It has a molecular weight of 179.13 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
The indazole nucleus, particularly derivatives like 6-Nitro-1H-indazol-4-ol, has been studied for its potential anti-inflammatory properties. Compounds with this moiety have been synthesized and evaluated for their efficacy in reducing inflammation in various experimental models, such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These studies are crucial as they contribute to the development of new anti-inflammatory therapies with potentially fewer side effects.
Anticancer Activities
Indazole derivatives have shown promise in anticancer research. New compounds based on the indazole structure have been prepared and tested for their antiproliferative activities against a panel of tumor cell lines derived from multiple cancer types, including leukemia, lung, colon, and breast cancers . The results from these studies help in identifying potential candidates for further development into anticancer drugs.
Antimicrobial and Antifungal Properties
The structural framework of 6-Nitro-1H-indazol-4-ol has been utilized to create derivatives with significant antibacterial and antifungal activities. Research has synthesized various derivatives and evaluated them for their effectiveness against bacterial and fungal strains, contributing to the search for new antimicrobial agents.
Antitubercular Activity
In the fight against tuberculosis, indazole derivatives have been explored for their potential use as antitubercular agents. Studies involving the synthesis of 6-Nitro-1H-indazol-4-ol derivatives have yielded compounds with acceptable results against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research is vital for developing new treatments for this global health threat.
COX-2 Inhibition for Osteoarthritis
6-Nitro-1H-indazol-4-ol derivatives have been investigated for their role as inhibitors of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process of osteoarthritis. One such derivative demonstrated the ability to reduce the production of pro-inflammatory mediators in cartilage explants, indicating potential therapeutic applications for osteoarthritis management .
Synthetic Methodologies
The indazole nucleus is not only significant for its biological activities but also for its synthetic versatility. Recent approaches to synthesizing indazole derivatives, including 6-Nitro-1H-indazol-4-ol, involve transition metal-catalyzed reactions and reductive cyclization reactions. These methodologies are crucial for the efficient and scalable production of indazole-based compounds, which can be further explored for various medicinal applications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-nitro-1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-2-4(10(12)13)1-6-5(7)3-8-9-6/h1-3,11H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVZVYOJGUIMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646155 | |
| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1H-indazol-4-ol | |
CAS RN |
885518-81-0 | |
| Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



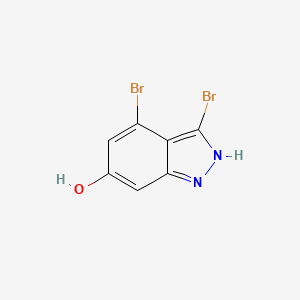
![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)

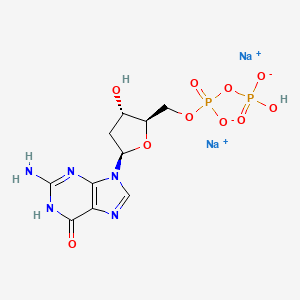
![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)
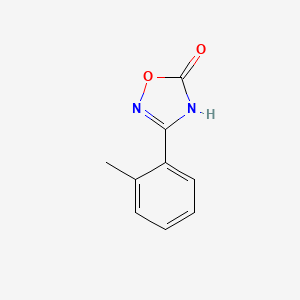
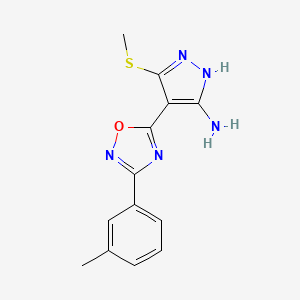
![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)
![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)


![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)
![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)
